Piperazino-piperidine

Descripción general

Descripción

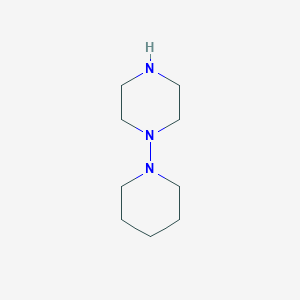

Piperazino-piperidine is a useful research compound. Its molecular formula is C9H19N3 and its molecular weight is 169.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Piperazine and piperidine derivatives have a wide range of applications in medicinal chemistry, including as antidiabetic and anticancer agents, and as ligands for sigma receptors .

Antidiabetic Applications

Piperazine and piperidine derivatives have been explored for their potential as antidiabetic drugs .

Piperazine Derivatives Certain aryl piperazines have shown potential as diabetes therapy agents . One study found some piperazine derivatives to be approximately 69 times more effective than acarbose, a common antidiabetic drug, in inhibiting α-glucosidase, with low cytotoxicity . Specifically, some derivatives exhibited IC50 values in the range of 0.85 ± 0.25–29.72 ± 0.17 µM and 4.75 ± 0.24–40.24 ± 0.10 µM, compared to acarbose which had an IC50 value of 14.70 ± 0.11 μM .

Piperidine Derivatives Some piperidine derivatives have demonstrated antidiabetic activity . In one study, a specific piperidine derivative showed an IC50 value of 9.86 ± 0.03 μM compared to acarbose, which had an IC50 value of 13.98 ± 0.11 μM . Additionally, certain piperidine derivatives have exhibited radical scavenging activity, comparable to that of standard ascorbic acid, suggesting potential in managing diabetes-related oxidative stress .

Anticancer Applications

Piperidine and piperine, alkaloids found in black pepper, possess anticancer properties and can regulate signaling pathways involved in cancer progression .

In vitro and in vivo studies have shown that piperine and piperidine exhibit anticancer properties against various cancers, including breast, ovarian, gastric, and lung cancer . They influence crucial signaling pathways like NF-κB and PI3k/Aκt, leading to apoptosis of cancer cells . Piperine has been found to reduce mitochondrial membrane integrity in breast cancer cells, leading to the release of cytochrome c and Smac/DIABLO, which activate caspase-9 and inhibit inhibitor apoptosis proteins (IAPs), promoting apoptosis . Piperine can induce sensitivity in temozolomide (TMZ) resistant glioblastoma multiforme (GBM) cells, with combined piperine and TMZ treatments inhibiting cell development .

Sigma Receptor Ligands

Piperidine and piperazine-based compounds have been identified as ligands for sigma receptors (S1R) .

Análisis De Reacciones Químicas

Synthetic Strategies for Piperazino-Piperidine Derivatives

This compound scaffolds are typically synthesized via reductive amination , cyclization , or catalytic cross-coupling .

Reductive Amination

A key method involves reductive amination between piperidine- and piperazine-containing precursors. For example:

-

PA2 Synthesis (Fig. 1): 2-(Piperazin-1-yl)ethanamine reacts with N-methyl-4-piperidone under NaBH(OAc)₃ to form 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2 ) in 60% yield, followed by trifluoroacetate deprotection (76% yield) .

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive amination | NaBH(OAc)₃, CH₃CN, rt | 60 |

| Deprotection | K₂CO₃, MeOH/H₂O | 76 |

Photoredox-Catalyzed Cyclization

Organic photoredox catalysis enables 6-endo-trig radical cyclization of imines and ene-carbamates to form this compound cores. For instance:

-

Ir(ppy)₂(dtbpy)PF₆ or 4CzIPN catalyzes decarboxylative annulation of glycine-based diamines with aldehydes, yielding 2-aryl/alkyl piperazines (65–89% yield) .

Acylation and Alkylation

The secondary amines in this compound undergo acylation with acyl halides and alkylation with alkyl halides:

-

Piperazine nitrogens react selectively with acetyl chloride to form N-acetyl derivatives (e.g., 1-acetylpiperazine) .

-

Alkylation with methyl iodide yields N-methylthis compound derivatives, though steric hindrance may reduce yields .

Coordination Chemistry

This compound acts as a bidentate ligand for metal ions:

-

Zn(II) complexes with this compound derivatives (e.g., [Zn(quin)₂(pz)]ₙ) form polymeric structures via nitrogen coordination, as confirmed by X-ray crystallography .

-

Cadmium(II) Schiff-base complexes with piperazine moieties exhibit unique electrochemical properties .

Ga-Catalyzed Cyclization

Ga(III) catalysts enable temperature-dependent selectivity between oxazolidinone and piperazine products:

-

At 318 K, piperazine formation dominates (ΔΔG‡ = 1.51 kcal/mol), while oxazolidinone prevails at 373 K (ΔΔG‡ = 0.85 kcal/mol) .

| Temperature (K) | Pathway | ΔΔG‡ (kcal/mol) | Product Ratio (Oxazolidinone:Piperazine) |

|---|---|---|---|

| 318 | Piperazine | 1.51 | 20:80 |

| 373 | Oxazolidinone | 0.85 | 60:40 |

Aza-Prins Cyclization

Homoallylic amines and aldehydes undergo aza-Prins cyclization catalyzed by NHC-Cu(I)/ZrCl₄ to form 4-chloropiperidines with trans-selectivity (85–92% yield) .

Amidination Reactions

Zn(II)-mediated amidination of this compound derivatives with acetonitrile yields amidine complexes :

-

[Zn(quin)₂(amidine)] forms via nucleophilic attack of this compound on activated nitriles (e.g., 4-methylpiperidine → 4-amidepipeam) .

Hydrogen-Borrowing Annulation

Iridium(III)-catalyzed [5 + 1] annulation of amines and alcohols produces substituted piperidines with stereoselectivity (up to 98% ee) via tandem oxidation/amination .

Protonation and pH-Dependent Behavior

The protonation state of this compound derivatives influences reactivity:

-

At pH 7.4, piperazine-containing analogs (e.g., 4 ) exist as monoprotonated (50%) and diprotonated (50%) species, whereas piperidine analogs (e.g., 5 ) remain predominantly monoprotonated (Fig. 4) .

Table 2: Metal Coordination Complexes

| Complex | Metal Center | Structure | Application | Ref. |

|---|---|---|---|---|

| [Zn(quin)₂(pz)]ₙ | Zn(II) | Polymeric | Catalysis, Sensing | |

| Cd(II)-Schiff base | Cd(II) | Mononuclear | Electrochemical studies |

Q & A

Basic Research Questions

Q. What experimental design principles should guide the synthesis of novel piperazino-piperidine derivatives?

- Methodological Answer :

-

Multi-step synthesis : Begin with retrosynthetic analysis to identify feasible routes, prioritizing reactions with high atom economy (e.g., nucleophilic substitutions, reductive aminations). For example, coupling piperazine scaffolds with substituted piperidine intermediates via Buchwald-Hartwig amination .

-

Purity validation : Use HPLC (≥95% purity threshold) and mass spectrometry (ESI-MS) to confirm structural integrity. Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for known derivatives .

-

Framework alignment : Apply the PICO framework to define hypotheses (e.g., "Does substituting the piperidine ring’s nitrogen with a methyl group [Intervention] improve binding affinity [Outcome] compared to unmodified analogs [Comparison] in receptor assays [Population]?") .

Table 1: Key Analytical Techniques for this compound Characterization

Technique Purpose Detection Limit Reference HPLC Purity 0.1% impurity NMR Structural confirmation 1 µg sample ESI-MS Molecular weight 0.01 Da resolution

Q. How can researchers ensure reproducibility in this compound pharmacological assays?

- Methodological Answer :

- Standardized protocols : Adhere to guidelines from the Beilstein Journal of Organic Chemistry: report solvent systems, temperature, and catalyst concentrations in detail. For cell-based assays, specify passage numbers and viability thresholds (e.g., ≥90% via trypan blue exclusion) .

- Negative controls : Include solvent-only and known inactive analogs (e.g., piperazine derivatives lacking the piperidine moiety) to isolate target-specific effects .

- Data transparency : Publish raw datasets (e.g., IC50 curves, receptor occupancy rates) in supplementary materials, following FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound compounds be resolved?

- Methodological Answer :

-

Pharmacokinetic profiling : Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess bioavailability discrepancies. For example, use LC-MS/MS to quantify plasma concentrations in rodent models and correlate with in vitro IC50 values .

-

Computational modeling : Apply molecular dynamics simulations (e.g., GROMACS) to predict membrane permeability or off-target interactions that may explain reduced in vivo activity .

-

Dose-response reevaluation : Test higher doses in vivo if in vitro potency is unmatched, considering toxicity thresholds (e.g., LD50 in zebrafish models) .

Table 2: Strategies to Address Data Contradictions

Issue Approach Tools Reference Low bioavailability Prodrug synthesis DFT calculations Off-target effects Proteome-wide docking AutoDock Vina Species variability Cross-species receptor modeling Rosetta

Q. What strategies optimize the synthetic yield of enantiopure this compound derivatives?

- Methodological Answer :

- Chiral resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers. Validate enantiomeric excess (ee) via circular dichroism .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective ring-closing metathesis .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Q. How can researchers validate the hypothesized binding mechanism of this compound derivatives at serotonin receptors?

- Methodological Answer :

- Mutagenesis studies : Engineer receptor mutants (e.g., 5-HT1A S197A) to test hydrogen bonding interactions predicted by docking studies .

- Radioligand displacement assays : Use [³H]-8-OH-DPAT to measure Ki values and compare with computational binding affinities (e.g., Glide SP scoring) .

- Cryo-EM structural analysis : Resolve ligand-receptor complexes at <3 Å resolution to identify critical binding pocket residues .

Guidance for Rigorous Question Formulation

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research scope. For example:

- Use SPICE (Setting, Perspective, Intervention, Comparison, Evaluation) for translational studies:

Propiedades

Fórmula molecular |

C9H19N3 |

|---|---|

Peso molecular |

169.27 g/mol |

Nombre IUPAC |

1-piperidin-1-ylpiperazine |

InChI |

InChI=1S/C9H19N3/c1-2-6-11(7-3-1)12-8-4-10-5-9-12/h10H,1-9H2 |

Clave InChI |

ZGABDPXDUGYGQE-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)N2CCNCC2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.